2,3,4-Trihydroxybutanal

Description

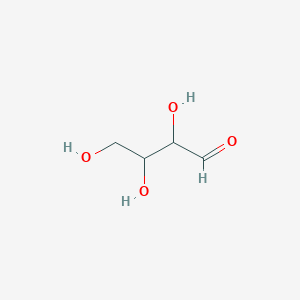

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trihydroxybutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBSYETUWUMLBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862748 | |

| Record name | 2,3,4-Trihydroxybutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7558-94-3 | |

| Record name | 2,3,4-Trihydroxybutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4-Trihydroxybutanal: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trihydroxybutanal, an aldotetrose monosaccharide with the chemical formula C₄H₈O₄, is a molecule of significant interest in biochemistry and drug development.[1][2] As a four-carbon sugar, it exists as four distinct stereoisomers due to the presence of two chiral centers at its C2 and C3 positions.[3] These stereoisomers—D-Erythrose, L-Erythrose, D-Threose, and L-Threose—exhibit unique chemical and physical properties that dictate their biological roles.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of this compound, with a focus on its stereoisomers.

Chemical Structure and Stereoisomerism

The fundamental structure of this compound consists of a four-carbon chain with a terminal aldehyde group (-CHO) and hydroxyl groups (-OH) on the remaining three carbon atoms.[1][2] The spatial arrangement of the hydroxyl groups on the chiral carbons (C2 and C3) gives rise to four stereoisomers, which are enantiomeric pairs of diastereomers.[4]

-

Erythrose : In the Fischer projection, the two hydroxyl groups on the chiral carbons are on the same side of the carbon chain.[5]

-

Threose : In the Fischer projection, the two hydroxyl groups on the chiral carbons are on opposite sides of the carbon chain.[5]

The D/L designation is determined by the position of the hydroxyl group on the chiral carbon furthest from the aldehyde group (C3). If the hydroxyl group is on the right in the Fischer projection, it is the D-isomer; if it is on the left, it is the L-isomer.[6]

The IUPAC names for the four stereoisomers are:

In aqueous solutions, these sugars exist in equilibrium between their open-chain aldehyde form and cyclic five-membered ring structures known as furanoses.[7][12] This cyclization occurs through an intramolecular reaction between the hydroxyl group on C4 and the aldehyde group on C1, creating a new chiral center at C1 (the anomeric carbon) and resulting in α and β anomers.[7][12]

Physicochemical Properties

The physical and chemical properties of the this compound stereoisomers are summarized in the tables below. It is important to note that some of the data, particularly boiling points, are estimated values.

Table 1: General Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₈O₄[14] |

| Molecular Weight | 120.10 g/mol [14] |

| XLogP3-AA | -2.2[11][14] |

| Hydrogen Bond Donor Count | 3[15][16] |

| Hydrogen Bond Acceptor Count | 4[15][16] |

| Rotatable Bond Count | 3[15][16] |

| Topological Polar Surface Area | 77.8 Ų[11][14] |

Table 2: Stereoisomer-Specific Properties

| Stereoisomer | CAS Number | Appearance | Melting Point (°C) | Boiling Point (°C) (estimated) | Specific Optical Rotation [α]D |

| D-Erythrose | 583-50-6[17] | Syrup[17] | Not applicable | 144.07[18] | +1° → -14.5° (c=11 in water)[17] |

| L-Erythrose | 533-49-3[19] | Clear light yellow liquid[20] | 164[19] | 144.07[19] | +11.5° (8 min) → +30.5° (final, c=3)[19] |

| D-Threose | 95-43-2[2][21] | Syrup[2] | 130[21] | 144.07[21] | -12.3° (c=4 in water)[2][21] |

| L-Threose | 95-44-3[9] | Colorless to light yellow viscous liquid[22] | 162-163[12] | 311.1 ± 21.0[12] | Not available |

Table 3: Solubility Data

| Stereoisomer | Water | Alcohol | Other Solvents |

| D-Erythrose | Soluble[17] | Not specified | Not specified |

| L-Erythrose | Soluble[3] | Not specified | Not specified |

| D-Threose | Very soluble[2] | Slightly soluble[2] | Practically insoluble in ether and petroleum ether[2] |

| L-Threose | Soluble[12] | Slightly soluble in methanol[12] | Sparingly soluble in DMSO[12] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of the this compound stereoisomers. Due to their existence as a mixture of open-chain and cyclic forms in solution, their NMR spectra can be complex.

D-Erythrose:

-

¹³C NMR (D₂O): The anomeric carbon (C-1) of the furanose forms typically appears in the 90-110 ppm region.[12]

-

¹H NMR (D₂O): Anomeric protons (H-1) of the cyclic forms are observed downfield around 4.5-5.5 ppm. Other protons attached to the carbon backbone and hydroxyl groups resonate between 3.0 and 4.5 ppm.[12]

-

IR Spectrum: The IR spectrum is characterized by a broad absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretching of the multiple hydroxyl groups. A weak to medium absorption band around 1730 cm⁻¹ can be attributed to the C=O stretching of the aldehyde group in the open-chain form. Strong C-O stretching bands are observed in the 1150-1050 cm⁻¹ region.[14]

D-Threose:

-

¹³C NMR (D₂O, pH 8.5): In solution, D-Threose exists in equilibrium with its cyclic forms and other species. The spectrum shows multiple signals corresponding to the different carbon environments in these structures.[18]

Experimental Protocols

Synthesis of D-Erythrose from D-Glucose (Oxidative Cleavage)

This protocol describes the synthesis of D-Erythrose from D-Glucose using lead tetraacetate.[6][7]

Materials:

-

D-Glucose

-

Lead tetraacetate (Pb(OAc)₄)

-

Anhydrous acetic acid

-

Oxalic acid dihydrate

-

Ethyl acetate (B1210297)

-

0.05 N Hydrochloric acid

-

Amberlite IR4B resin

Procedure:

-

Dissolve D-Glucose in anhydrous acetic acid.

-

Add two molar equivalents of lead tetraacetate to the solution and stir. The reaction is typically rapid.

-

To precipitate the excess lead, add a solution of oxalic acid dihydrate in acetic acid.

-

Filter the mixture to remove the lead oxalate (B1200264) precipitate.

-

Extract the filtrate with ethyl acetate to isolate the di-O-formyl-D-erythrose intermediate.

-

Evaporate the ethyl acetate to obtain the intermediate as an oil.

-

Hydrolyze the di-O-formyl-D-erythrose by dissolving it in 0.05 N hydrochloric acid and heating at 50°C for approximately two hours.

-

Monitor the hydrolysis polarimetrically until a constant rotation is observed.

-

Remove the hydrochloric acid using an Amberlite IR4B resin column to yield an aqueous solution of D-Erythrose.[7]

Caption: Workflow for the synthesis of D-Erythrose from D-Glucose.

Synthesis of L-Threose from L-Ascorbic Acid

This protocol outlines the synthesis of L-Threose from L-Ascorbic Acid (Vitamin C).[18]

Materials:

-

L-Ascorbic acid

-

Calcium carbonate (CaCO₃)

-

30% Hydrogen peroxide (H₂O₂)

-

Deionized water

Procedure:

-

Dissolve L-ascorbic acid in deionized water in a suitable reaction vessel.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add calcium carbonate to the cold solution with stirring.

-

To the resulting suspension, slowly add 30% hydrogen peroxide while maintaining the reaction temperature between 0-5 °C.

-

After the addition is complete, continue stirring for the specified time according to detailed literature procedures to yield L-Threose.

Biological Significance and Signaling Pathways

D-Erythrose in the Pentose (B10789219) Phosphate (B84403) Pathway

D-Erythrose, in its phosphorylated form D-Erythrose-4-phosphate, is a key intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP).[5] The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is vital for the production of NADPH (for reductive biosynthesis and antioxidant defense) and the synthesis of precursors for nucleotides and aromatic amino acids.[5]

D-Erythrose-4-phosphate is interconverted with other sugar phosphates by the enzymes transketolase and transaldolase.[5] It also serves as a precursor for the shikimate pathway, which leads to the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[5]

Caption: The central role of D-Erythrose-4-Phosphate in the Pentose Phosphate Pathway.

L-Threose and Protein Glycation

L-Threose is a significant degradation product of L-ascorbic acid (Vitamin C) under physiological conditions.[12][23] Due to its free aldehyde group, L-Threose is a potent glycating agent.[12] It can react non-enzymatically with the free amino groups of proteins, primarily lysine (B10760008) and arginine residues, in a process known as the Maillard reaction.[24] This reaction initiates a cascade of events leading to the formation of Advanced Glycation End-products (AGEs).[24] The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications.[24]

The initial step of glycation is the formation of a reversible Schiff base, which then rearranges to a more stable Amadori product.[9] Subsequent oxidation, dehydration, and cyclization reactions lead to the irreversible formation of AGEs, which can cause protein cross-linking and impair protein function.[9]

Caption: The pathway of protein glycation initiated by L-Threose.

Conclusion

This compound and its stereoisomers are fundamental molecules in carbohydrate chemistry and biology. D-Erythrose plays a central role in cellular metabolism as a key intermediate in the pentose phosphate pathway. Conversely, L-Threose, a degradation product of vitamin C, is a potent glycating agent implicated in cellular damage associated with aging and diabetes. A thorough understanding of the distinct properties and biological activities of each stereoisomer is essential for researchers in the fields of biochemistry, drug development, and nutritional science. The provided experimental protocols and pathway diagrams serve as a valuable resource for further investigation into these important tetrose sugars.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. D-Threose (1-¹³C, 99%) 1.8% in HâO - Cambridge Isotope Laboratories, CLM-1139-0 [isotope.com]

- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 5. hmdb.ca [hmdb.ca]

- 6. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (NP0000014) [np-mrd.org]

- 7. hmdb.ca [hmdb.ca]

- 8. bmse000125 D-Trehalose at BMRB [bmrb.io]

- 9. researchgate.net [researchgate.net]

- 10. D-Erythrose [drugfuture.com]

- 11. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. D-(-)-ERYTHROSE(583-50-6) IR Spectrum [m.chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. benchchem.com [benchchem.com]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. hmdb.ca [hmdb.ca]

- 20. hmdb.ca [hmdb.ca]

- 21. scienceopen.com [scienceopen.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Ascorbic acid glycation: the reactions of L-threose in lens tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stereoisomers of 2,3,4-Trihydroxybutanal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the stereoisomerism of 2,3,4-trihydroxybutanal, an aldotetrose monosaccharide. A thorough understanding of the spatial arrangement of atoms in such molecules is critical in drug development and biological research, as different stereoisomers can exhibit distinct biological activities and chemical properties.

Molecular Structure and Chirality

This compound is a four-carbon sugar containing an aldehyde functional group (-CHO) at position C1 and hydroxyl groups (-OH) at positions C2, C3, and C4.[1] Its chemical formula is C₄H₈O₄.[2] The key to its stereoisomerism lies in the presence of chiral centers, which are carbon atoms bonded to four different substituent groups.[3]

In the this compound molecule, carbons C2 and C3 are chiral centers.[4]

-

C2 is bonded to -H, -OH, a -CHO group, and the -CH(OH)CH₂OH group.

-

C3 is bonded to -H, -OH, a -CH(OH)CHO group, and a -CH₂OH group.

Carbon C4 is not chiral as it is bonded to two identical hydrogen atoms. With two chiral centers (n=2), the maximum number of possible stereoisomers is calculated using the formula 2ⁿ, resulting in 2² = 4 distinct stereoisomers.[4] These stereoisomers exist as two pairs of enantiomers.

Fischer Projections and Nomenclature

The stereoisomers of this compound are best represented using Fischer projections. In this convention, the carbon backbone is drawn vertically with the most oxidized carbon (the aldehyde group) at the top.[5] The horizontal lines represent bonds projecting out towards the viewer, while vertical lines represent bonds projecting away.

The four stereoisomers are classified into two families: Erythrose and Threose .[6]

-

Erythrose : The two hydroxyl groups on the adjacent chiral centers (C2 and C3) are on the same side in the Fischer projection.[7]

-

Threose : The two hydroxyl groups on the adjacent chiral centers (C2 and C3) are on opposite sides in the Fischer projection.[7]

Furthermore, the D/L configuration is determined by the position of the hydroxyl group on the chiral center furthest from the aldehyde group (C3). If the -OH group is on the right, it is a D-sugar ; if it is on the left, it is an L-sugar .[5][8]

The four stereoisomers are therefore:

-

D-Erythrose

-

L-Erythrose

-

D-Threose

-

L-Threose

Figure 1: Fischer Projections of the Four Stereoisomers.

Stereoisomeric Relationships: Enantiomers and Diastereomers

The relationships between these four isomers are crucial for understanding their properties.

-

Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[9] In a pair of enantiomers, all chiral centers have the opposite configuration.[10]

-

D-Erythrose and L-Erythrose are enantiomers.

-

D-Threose and L-Threose are enantiomers.

-

-

Diastereomers are stereoisomers that are not mirror images of each other.[11] This occurs when two molecules have multiple chiral centers, and at least one, but not all, of the chiral centers are different.[10]

-

Epimers are a specific type of diastereomer that differs in configuration at only one chiral center.[8]

-

D-Erythrose and D-Threose are C2 epimers because they only differ in the stereochemistry at the second carbon atom.[12]

-

Figure 2: Relationships between Stereoisomers.

Data Presentation: Summary of Stereoisomers

The properties and configurations of the four stereoisomers are summarized in the table below. The absolute configuration (R/S) of each chiral center is determined using the Cahn-Ingold-Prelog priority rules.

| Name | Fischer Projection | C2 Configuration | C3 Configuration | Relationship |

| D-Erythrose | R | R | Enantiomer of L-Erythrose; Diastereomer of D-Threose and L-Threose.[11] | |

| L-Erythrose | S | S | Enantiomer of D-Erythrose; Diastereomer of D-Threose and L-Threose.[10] | |

| D-Threose | S | R | Enantiomer of L-Threose; Diastereomer of D-Erythrose and L-Erythrose.[11] | |

| L-Threose | R | S | Enantiomer of D-Threose; Diastereomer of D-Erythrose and L-Erythrose.[5] |

Experimental Protocols and Considerations

While this guide focuses on the theoretical stereochemistry, the practical differentiation and characterization of these isomers are paramount in a laboratory setting. Detailed protocols for the synthesis or resolution of specific stereoisomers are typically found in specialized organic chemistry literature and depend on the desired isomer and starting materials. However, a key experimental technique for analyzing these compounds is polarimetry.

Protocol Principle: Polarimetry for Distinguishing Enantiomers

Objective: To measure the optical rotation of a chiral compound to distinguish between enantiomers and determine its specific rotation.

Methodology:

-

Sample Preparation: A solution of the purified stereoisomer (e.g., D-Erythrose) is prepared at a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., water).

-

Instrumentation: A polarimeter is calibrated according to the manufacturer's instructions.

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters).

-

Data Acquisition: Plane-polarized light is passed through the sample. Chiral molecules will rotate the plane of this light.[5] The observed angle of rotation (α) is measured. Enantiomers rotate light by equal magnitudes but in opposite directions.[5] For example, if D-Erythrose causes a positive (dextrorotatory, +) rotation, its enantiomer, L-Erythrose, will cause an equal negative (levorotatory, -) rotation under identical conditions.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) This value is a characteristic physical property of a specific enantiomer.

Note on Diastereomers: Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities.[11] These differences can be exploited for their separation using techniques like fractional crystallization or chromatography.

Figure 3: Logical Workflow for Stereoisomer Analysis.

Conclusion

The stereochemistry of this compound is defined by its two chiral centers, C2 and C3, which give rise to four distinct stereoisomers: D/L-Erythrose and D/L-Threose. These isomers are related as either enantiomers or diastereomers, a distinction that has profound implications for their physical properties and biological functions. A systematic approach using Fischer projections, R/S nomenclature, and an understanding of isomeric relationships is essential for researchers in chemistry and drug development. Experimental techniques like polarimetry provide the means to distinguish and characterize these isomers in practice.

References

- 1. gauthmath.com [gauthmath.com]

- 2. Erythrose - Wikipedia [en.wikipedia.org]

- 3. brainly.com [brainly.com]

- 4. homework.study.com [homework.study.com]

- 5. benchchem.com [benchchem.com]

- 6. Write the Fischer projections of stereoisomers of this compound.. [askfilo.com]

- 7. Erythro and Threo - Chemistry Steps [chemistrysteps.com]

- 8. quora.com [quora.com]

- 9. homework.study.com [homework.study.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Fischer Projections of Erythrose and Threose Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of erythrose and threose isomers, focusing on their representation using Fischer projections. It includes a summary of their physicochemical properties, detailed experimental protocols for their synthesis and separation, and visualizations of their stereochemical relationships and relevant experimental workflows.

Introduction to Erythrose and Threose

Erythrose and threose are four-carbon aldose monosaccharides, known as aldotetroses, with the chemical formula C₄H₈O₄. They are structural isomers that play a role in carbohydrate metabolism. Their significance in stereochemistry stems from having two chiral centers (at C2 and C3), which gives rise to four possible stereoisomers: D-erythrose, L-erythrose, D-threose, and L-threose. The prefixes "erythro" and "threo" are used to describe the relative configuration of adjacent chiral centers in other organic molecules.[1][2]

Fischer Projections and Stereochemical Relationships

Fischer projections are a two-dimensional representation of a three-dimensional organic molecule. By convention for carbohydrates, the carbon chain is drawn vertically with the most oxidized carbon (the aldehyde group) at the top. Horizontal lines represent bonds projecting out of the plane of the paper, while vertical lines represent bonds projecting into the plane.

The D/L designation for sugars is determined by the orientation of the hydroxyl group on the chiral center furthest from the carbonyl group (C3 in the case of tetroses). If the hydroxyl group is on the right, it is a D-sugar; if it is on the left, it is an L-sugar.[3]

-

Erythrose : In the Fischer projection of erythrose isomers, the hydroxyl groups on the two chiral centers (C2 and C3) are on the same side of the carbon backbone.[4]

-

Threose : In the Fischer projection of threose isomers, the hydroxyl groups on the two chiral centers are on opposite sides of the carbon backbone.[4]

The four stereoisomers and their relationships are as follows:

-

Enantiomers : Stereoisomers that are non-superimposable mirror images of each other.

-

D-erythrose and L-erythrose are enantiomers.

-

D-threose and L-threose are enantiomers.

-

-

Diastereomers : Stereoisomers that are not mirror images of each other.

-

D-erythrose is a diastereomer of both D-threose and L-threose.[5]

-

L-erythrose is a diastereomer of both D-threose and L-threose.

-

-

Epimers : Diastereomers that differ in configuration at only one chiral center.

-

D-erythrose and D-threose are C2 epimers.[5]

-

Quantitative Data

The physicochemical properties of the erythrose and threose isomers are summarized in the table below. It is important to note that these sugars can exist as syrups, making precise melting point determination challenging.[6][7]

| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) | Specific Rotation ([α]D) |

| D-Erythrose | C₄H₈O₄ | 120.10 | Syrup | < 25[6] | -1° → -14.5° (mutarotation)[7] |

| L-Erythrose | C₄H₈O₄ | 120.10 | - | - | Positive (enantiomer of D-erythrose)[8] |

| D-Threose | C₄H₈O₄ | 120.10 | Syrup | 130[4][9] | -12.3°[9][10] |

| L-Threose | C₄H₈O₄ | 120.10 | - | 162-163[11] | +4.6° to +13.2°[12][13] |

Experimental Protocols

Synthesis: Kiliani-Fischer Synthesis of D-Erythrose and D-Threose from D-Glyceraldehyde

The Kiliani-Fischer synthesis is a method for elongating the carbon chain of an aldose by one carbon atom. Starting with D-glyceraldehyde, a mixture of the two C2 epimers, D-erythrose and D-threose, is produced.[8][14]

Protocol:

-

Cyanohydrin Formation:

-

Dissolve D-glyceraldehyde in water.

-

Add an aqueous solution of sodium cyanide (NaCN). The cyanide ion undergoes nucleophilic addition to the carbonyl group of D-glyceraldehyde.

-

This reaction is not stereospecific at the new chiral center (C2), resulting in a mixture of two diastereomeric cyanohydrins.[14]

-

-

Hydrolysis to Aldonic Acids and Lactonization:

-

Heat the cyanohydrin mixture in water to hydrolyze the nitrile groups to carboxylic acids, forming a mixture of D-erythronic acid and D-threonic acid.

-

Upon acidification, these aldonic acids readily form more stable five-membered rings (γ-lactones).

-

-

Separation of Diastereomeric Lactones:

-

The resulting D-erythrono-γ-lactone and D-threono-γ-lactone are diastereomers and have different physical properties.

-

Separate the two lactones using techniques such as fractional crystallization or chromatography.

-

-

Reduction to Aldoses:

-

Reduce the separated D-erythrono-γ-lactone and D-threono-γ-lactone independently to their corresponding aldoses.

-

This can be achieved using a sodium amalgam (Na/Hg) or through catalytic hydrogenation with a poisoned catalyst (e.g., palladium on barium sulfate, Pd/BaSO₄) to prevent over-reduction to the alditol.[8]

-

Reduction of D-erythrono-γ-lactone yields D-erythrose.

-

Reduction of D-threono-γ-lactone yields D-threose.

-

Separation: Preparative HPLC of D-Erythrose and D-Threose

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of sugar isomers. Ligand exchange chromatography is particularly effective for this purpose.

Protocol:

-

Instrumentation:

-

Preparative HPLC system equipped with a pump, injector, column oven, and a refractive index (RI) detector.

-

-

Column:

-

A column designed for carbohydrate separation, such as a Shodex SUGAR SC1011 (or equivalent) operating in ligand exchange mode with a calcium counter-ion.[12]

-

-

Mobile Phase:

-

Degassed, deionized water.

-

-

Chromatographic Conditions:

-

Flow Rate: Dependent on column dimensions, typically in the range of 10-50 mL/min for preparative scale.

-

Column Temperature: 80 °C.[12]

-

Detector: Refractive Index (RI).

-

-

Sample Preparation:

-

Dissolve the mixture of D-erythrose and D-threose in the mobile phase (deionized water) to a high concentration suitable for preparative injection.

-

Filter the sample through a 0.45 µm filter to remove any particulate matter.

-

-

Procedure:

-

Equilibrate the column with the mobile phase at the specified flow rate and temperature until a stable baseline is achieved on the RI detector.

-

Perform a test injection with an analytical-scale amount to determine the retention times of D-erythrose and D-threose.

-

Inject the preparative-scale sample onto the column.

-

Collect the fractions corresponding to the elution of each isomer based on their predetermined retention times.

-

Analyze the collected fractions for purity using analytical HPLC.

-

Combine the pure fractions for each isomer and remove the solvent (water) by lyophilization or rotary evaporation to obtain the purified sugars.

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for the structural elucidation and confirmation of erythrose and threose isomers.

-

¹H and ¹³C NMR Spectroscopy:

-

NMR spectra are typically recorded in D₂O. The spectra of these sugars are complex due to the presence of multiple anomeric forms (α and β furanoses and pyranoses) in equilibrium with the open-chain form in solution.

-

¹H NMR will show signals for the anomeric protons in the δ 4.5-5.5 ppm region and other ring protons in the δ 3.0-4.5 ppm region.

-

¹³C NMR will show distinct signals for each carbon atom in the different isomeric forms present in the equilibrium mixture. The anomeric carbons typically resonate in the δ 90-100 ppm region.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectra of all four isomers will be broadly similar, showing characteristic absorptions for hydroxyl and aldehyde functional groups.

-

A strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the multiple hydroxyl groups.

-

A sharp, medium-to-strong absorption around 1730-1740 cm⁻¹ is indicative of the C=O stretching of the aldehyde group in the open-chain form.

-

C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

-

The "fingerprint region" (below 1500 cm⁻¹) will show complex patterns of C-O stretching and O-H bending vibrations that can be used to distinguish between the isomers, although detailed analysis may require comparison with reference spectra.

-

References

- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 2. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Erythro and Threo - Chemistry Steps [chemistrysteps.com]

- 4. hmdb.ca [hmdb.ca]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. meihonglab.com [meihonglab.com]

- 14. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

The Pivotal Role of 2,3,4-Trihydroxybutanal in Prebiotic Sugar Formation: A Technical Guide

An in-depth exploration of the synthesis, stability, and significance of tetrose sugars in the context of the origin of life, prepared for researchers, scientists, and drug development professionals.

In the quest to understand the chemical origins of life, the formation of simple sugars is a critical step. Among these, the four-carbon aldoses, collectively known as 2,3,4-trihydroxybutanal (with its common stereoisomers being erythrose and threose), represent a key intermediate in the prebiotic synthesis of more complex and biologically relevant carbohydrates, such as the ribose found in RNA. This technical guide delves into the central role of this compound in prebiotic chemistry, focusing on its formation via the formose reaction, the experimental methodologies used to study its synthesis, and the quantitative data that informs our understanding of its plausibility as a prebiotic precursor.

The Formose Reaction: A Prebiotic Pathway to Sugars

The most widely studied prebiotic route to sugars is the formose reaction, first discovered by Aleksandr Butlerov in 1861.[1] This reaction involves the polymerization of formaldehyde (B43269) (CH₂O), a simple organic molecule thought to be abundant on the early Earth, in an alkaline aqueous solution.[2] The formose reaction is autocatalytic and proceeds through a complex network of aldol (B89426) additions, isomerizations, and retro-aldol reactions to produce a variety of sugars, including trioses, tetroses, pentoses, and hexoses.[1][3]

Formation of this compound

Within the intricate web of the formose reaction, this compound emerges as a key intermediate. The reaction is initiated by the dimerization of formaldehyde to form glycolaldehyde (B1209225).[1] Subsequent aldol additions with formaldehyde lead to the formation of glyceraldehyde (a three-carbon sugar). The reaction of glyceraldehyde with formaldehyde, or the self-condensation of glycolaldehyde, can produce tetroses.[4][5] Specifically, the aldol addition of dihydroxyacetone (an isomer of glyceraldehyde) with formaldehyde yields a tetrulose, which can then isomerize to an aldotetrose, this compound (either erythrose or threose).[1]

Autocatalytic Role

This compound also plays a role in the autocatalytic cycle of the formose reaction. Through a retro-aldol reaction, a tetrose can break down into two molecules of glycolaldehyde.[1] This regeneration of the initial reactant accelerates the consumption of formaldehyde and the overall production of sugars, a key feature of the formose reaction's potential as a prebiotic pathway.[6]

Quantitative Analysis of this compound Formation

The yield and stability of this compound are critical factors in assessing its significance in prebiotic chemistry. The "messy" nature of the formose reaction, which produces a wide array of products, makes precise quantification challenging.[7] However, various studies have provided estimates of tetrose yields under different simulated prebiotic conditions.

| Prebiotic Condition | Catalyst/Medium | Temperature | Time | Tetrose (Erythrose/Threose) Yield/Ratio | Reference(s) |

| Mechanochemical Synthesis (Ball Mill) | Calcium Hydroxide (B78521) | Room Temp. | 24 hours | ~1.12% total tetroses | [8] |

| Silicate-Mediated Synthesis | Sodium Silicate | Not specified | 12 hours | Erythrose to Threose ratio of approximately 75:25 | [9] |

| Peptide-Catalyzed Glycolaldehyde Self-Condensation | L-Val-L-Val | 25°C | 18 hours | D-Erythrose:L-Erythrose:D-Threose:L-Threose ratio of ~10:1:3:3 | [5] |

| Borate-Mediated Formose Reaction | Borate (B1201080) Buffer (pH 7.7) | 40°C | - | Erythrose and threose identified as minor components | [3] |

| Hydrothermal Conditions | NaOH (pH 12) | 120°C | 1 hour | Tetroses are intermediates, with hexoses and other products dominating | [3] |

Experimental Protocols

The study of this compound in prebiotic chemistry relies on a combination of synthesis experiments that simulate early Earth conditions and sophisticated analytical techniques to identify and quantify the resulting products.

General Protocol for a Laboratory-Scale Formose Reaction

-

Reactant Preparation: An aqueous solution of formaldehyde is prepared, typically from paraformaldehyde, to a concentration ranging from 0.1 M to 1 M. A co-catalyst, such as glycolaldehyde, may be added in smaller concentrations (e.g., 10-75 mM) to initiate the reaction.[3][10]

-

Catalyst Addition: A base catalyst, most commonly calcium hydroxide (Ca(OH)₂), is added to the formaldehyde solution to achieve an alkaline pH (typically between 9 and 12).[3][11] Other potential prebiotic catalysts include minerals like zeolites (e.g., Ca-LTA) or borate buffers.[3][10]

-

Reaction Conditions: The reaction mixture is maintained at a constant temperature, which can range from room temperature to hydrothermal conditions (e.g., 120°C).[3][10] The reaction is allowed to proceed for a specified duration, from minutes to several days, with samples taken periodically for analysis.[3][8]

-

Quenching and Sample Preparation: The reaction is quenched by acidification. For analysis, the complex mixture of sugars is typically derivatized to make them volatile and amenable to chromatographic separation.[12][13]

Analytical Methodologies

-

Derivatization:

-

2,4-Dinitrophenylhydrazine (DNPH) Derivatization: Sugars are reacted with DNPH to form hydrazones, which can be readily analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13][14]

-

Alditol Acetate (B1210297) or Trimethylsilyl (TMS) Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the hydroxyl groups of the sugars are converted to their corresponding acetate or TMS ethers to increase their volatility.[3][15][16]

-

-

Chromatographic Separation and Detection:

-

High-Performance Liquid Chromatography (HPLC): HPLC with pulsed amperometric detection (PAD) or UV detection (after derivatization) is a common method for separating and quantifying the various sugars in the formose reaction mixture.[3][12][13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of the derivatized sugars based on their retention times and mass fragmentation patterns.[3][15][16]

-

The Role of this compound as a Precursor to Ribose

The ultimate significance of this compound in prebiotic chemistry lies in its potential to act as a precursor to pentoses, particularly ribose, the sugar component of RNA. The "RNA World" hypothesis posits that RNA was the primary genetic and catalytic molecule in early life.[3] Therefore, a plausible prebiotic synthesis of ribose is a cornerstone of this theory.

This compound can react with glycolaldehyde in an aldol addition to form pentoses. However, the instability of ribose under the alkaline conditions of the formose reaction presents a significant challenge.[7]

The Stabilizing Effect of Borate Minerals

Research has shown that borate minerals, which were likely present on the early Earth, can selectively stabilize ribose and other cis-diol-containing sugars by forming borate esters.[3][17] This stabilization prevents the degradation of ribose and can shift the equilibrium of the formose reaction towards its formation. While borate can inhibit the initial autocatalytic cycle of the formose reaction, its presence after the initial formation of sugars could have been crucial for the accumulation of ribose.[18]

Conclusion

This compound stands out as a crucial intermediate in the prebiotic synthesis of sugars. Its formation through the formose reaction, its role in the autocatalytic cycle, and its potential as a direct precursor to pentoses like ribose underscore its importance in models of the chemical origins of life. While challenges remain in understanding the selectivity and control of the formose reaction, ongoing research into the catalytic effects of minerals and the stabilizing influence of compounds like borate continues to shed light on how the building blocks of life may have arisen on the primitive Earth. For researchers in prebiotic chemistry and drug development, a thorough understanding of the formation and reactivity of these fundamental sugars provides a critical foundation for exploring the origins of biological complexity and for the synthesis of novel carbohydrate-based molecules.

References

- 1. Formose reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. The second wave of formose research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The peptide-catalyzed stereospecific synthesis of tetroses: A possible model for prebiotic molecular evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Core Formose Cycle: Catalysis and Competition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Prebiotic Sugar Formation Under Nonaqueous Conditions and Mechanochemical Acceleration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Saccharide formation by sustainable formose reaction using heterogeneous zeolite catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02321D [pubs.rsc.org]

- 11. Formose reaction controlled by boronic acid compounds [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of formose sugar and formaldehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Carbohydrate profiling of bacteria by gas chromatography-mass spectrometry and their trace detection in complex matrices by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Elusive Aldotetroses: A Technical Guide to the Natural Occurrence of 2,3,4-Trihydroxybutanal in Organisms

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence of 2,3,4-trihydroxybutanal, encompassing its isomeric forms D-erythrose and D-threose, for researchers, scientists, and drug development professionals. This document details the presence of these tetrose sugars in various organisms, outlines their metabolic significance, presents quantitative analytical methodologies, and describes their roles in key biological pathways.

Executive Summary

This compound, a four-carbon monosaccharide, exists as two main naturally occurring diastereomers: D-erythrose and D-threose. While not abundant in their free aldehyde forms, these molecules are crucial intermediates in fundamental metabolic processes. D-Erythrose, primarily as its phosphate (B84403) ester, is a key component of the pentose (B10789219) phosphate pathway and the Calvin cycle. D-Threose is notably formed through the degradation of L-ascorbic acid (Vitamin C). The high reactivity of their aldehyde groups means they are often found in minuscule, transient amounts before being enzymatically converted or participating in glycation reactions. This guide synthesizes the current knowledge on their natural sources, provides detailed experimental protocols for their quantification, and visualizes their metabolic context.

Natural Occurrence and Biological Significance

The presence of this compound has been documented across a range of organisms, from microbes to plants and mammals. However, its detection and significance are isomer-specific.

D-Erythrose : The natural isomer of erythrose is D-erythrose[1][2]. Its most significant role is as D-erythrose-4-phosphate , a critical intermediate in two central metabolic pathways:

-

Pentose Phosphate Pathway (PPP) : This pathway is essential for generating NADPH, which is vital for reductive biosynthesis and protection against oxidative stress, and for producing precursors for nucleotide synthesis[3][4].

-

Calvin Cycle : In photosynthetic organisms, erythrose-4-phosphate is an intermediate in the regeneration of ribulose-1,5-bisphosphate, the molecule that captures carbon dioxide[1][3].

-

Shikimate Pathway : In bacteria, fungi, and plants, erythrose-4-phosphate is a precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan)[3].

While the phosphorylated form is central to metabolism, free D-erythrose has been detected, though often not quantified, in biological matrices such as blood, human cartilage tissue, and cow's milk[2][5]. It has also been reported as a plant metabolite in species like Arabidopsis thaliana[6][7]. The free aldehyde form is considered to be present in very small quantities, likely due to its high reactivity and rapid conversion[8].

D-Threose and L-Threose : L-Threose is recognized as a naturally occurring sugar, typically found in trace amounts[9]. A primary source of L-threose in biological systems is as a significant degradation product of L-ascorbic acid (Vitamin C) in the presence of oxygen[10][11][12]. Due to its high reactivity, L-threose can readily participate in Maillard reactions to glycate proteins, leading to the formation of Advanced Glycation End-products (AGEs), which are implicated in various pathologies[10].

Studies on human lenses have detected L-threitol, the reduced form of L-threose, at concentrations of 3.4 ± 0.8 micrograms per lens[11]. However, experiments indicated that free L-threose is rapidly reduced to L-threitol within the lens by the enzyme aldose reductase, suggesting the free aldehyde form is transient[11]. Both D- and L-threose are substrates for aldose reductase, which serves as a detoxification pathway[11][12]. Additionally, threose has been detected in the aging mouse brain[13].

Quantitative Data and Analytical Methodologies

The accurate quantification of this compound is challenging due to its low endogenous concentrations and high reactivity[10]. However, several robust analytical techniques have been developed. Direct quantitative data on in vivo concentrations of the free aldehydes are scarce in the literature; the available data often pertains to the limits of detection of these methods.

Table 1: Comparative Summary of Analytical Techniques for D-Erythrose Quantification

| Analytical Technique | Principle | Linearity (R²) | Limit of Detection (LOD) | Precision (%RSD) | Throughput |

| HPLC-RID | Separation based on polarity and detection via changes in refractive index. | >0.99 | ~0.1 mg/mL | < 5% | Moderate |

| GC-MS (with Derivatization) | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | >0.99 | 5-25 ng/mL | 3.1-10.0% | Moderate to High |

| Enzymatic Assay | Specific enzymatic conversion of D-Erythrose coupled to a detectable change (e.g., NADH absorbance). | >0.99 | ~0.65 µmol/L | < 6% | High |

| Data is based on performance for D-Erythrose or structurally similar sugars and serves as a reliable estimation[14]. |

Table 2: Comparative Summary of Analytical Techniques for L-Threose Quantification

| Analytical Technique | Principle | Sample Preparation | Pros | Cons |

| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection. | Protein precipitation, reduction, and chemical derivatization required. | High chromatographic resolution, excellent for complex matrices. | Requires time-consuming derivatization. |

| HPLC-MS/MS | Separation by liquid chromatography followed by highly selective tandem mass spectrometry. | Protein precipitation and filtration. | High sensitivity and specificity, no derivatization required. | Potential for matrix effects (ion suppression or enhancement). |

| Information sourced from BenchChem Application Notes[10]. |

Key Metabolic and Signaling Pathways

The involvement of this compound in biological systems is primarily metabolic. Its phosphorylated form is a key node in carbon metabolism, while the free aldehyde is a reactive molecule whose formation and detoxification are critical.

Pathway 1: Role of D-Erythrose-4-Phosphate in the Pentose Phosphate Pathway

D-Erythrose-4-Phosphate is a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway, where it is involved in the interconversion of sugars. The enzyme transaldolase catalyzes the transfer of a three-carbon unit from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, yielding erythrose-4-phosphate and fructose-6-phosphate (B1210287). Subsequently, transketolase transfers a two-carbon unit from xylulose-5-phosphate to erythrose-4-phosphate to produce fructose-6-phosphate and glyceraldehyde-3-phosphate. These products can then re-enter glycolysis.

Caption: Role of Erythrose-4-Phosphate in the Pentose Phosphate Pathway.

Pathway 2: Formation and Detoxification of L-Threose

L-Threose is a notable byproduct of Vitamin C (L-ascorbic acid) degradation. Once formed, this reactive aldehyde can be detoxified by aldose reductase, an enzyme in the polyol pathway, which reduces it to the more stable sugar alcohol, L-threitol, using NADPH as a cofactor. This prevents the accumulation of L-threose and subsequent protein glycation.

Caption: Formation of L-Threose from Vitamin C and its subsequent detoxification.

Experimental Protocols

This section provides detailed methodologies for the quantification of D-Erythrose and L-Threose in biological samples.

Protocol 1: Quantification of D-Erythrose by Enzymatic Assay

This protocol is based on the reduction of D-Erythrose to erythritol (B158007) by an erythrose reductase, coupled with the oxidation of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm[14].

Instrumentation:

-

UV-Vis Spectrophotometer or microplate reader

Reagents:

-

D-Erythrose standard solutions

-

Tris-HCl buffer (e.g., 100 mM, pH 7.5)

-

NADH solution

-

Erythrose reductase enzyme

Procedure:

-

Standard and Sample Preparation: Prepare D-Erythrose standards and biological samples in Tris-HCl buffer. Samples (e.g., plasma, tissue homogenate) should undergo protein precipitation followed by centrifugation.

-

Assay Reaction: In a microplate well or cuvette, add 150 µL of Tris-HCl buffer, 20 µL of NADH solution, and 20 µL of the standard or sample.

-

Initiation: Initiate the reaction by adding 10 µL of the erythrose reductase enzyme solution.

-

Measurement: Immediately measure the absorbance at 340 nm and continue to monitor the decrease in absorbance over time (e.g., every minute for 10 minutes).

-

Quantification: The rate of decrease in absorbance at 340 nm is proportional to the D-Erythrose concentration. Construct a calibration curve by plotting the rate of reaction for the standards against their known concentrations. Determine the concentration of D-Erythrose in the samples from this curve.

Caption: General workflow for the enzymatic quantification of D-Erythrose.

Protocol 2: Quantification of L-Threose by HPLC-MS/MS

This method allows for the direct, sensitive, and specific quantification of L-Threose without the need for derivatization[10].

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS)

Reagents:

-

L-Threose standard solutions

-

Internal Standard (e.g., ¹³C₄-L-Threose)

-

Methanol (B129727) (ice-cold)

-

HPLC-grade water and solvents for mobile phase

Procedure:

-

Sample Preparation (Plasma/Serum):

-

To 50 µL of plasma or serum, add 200 µL of ice-cold methanol containing the internal standard.

-

Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Separation: Separate the analyte using an appropriate HPLC column (e.g., a hydrophilic interaction liquid chromatography - HILIC column) with a suitable mobile phase gradient.

-

Mass Spectrometric Detection: Detect and quantify L-Threose and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions.

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of L-Threose to the peak area of the internal standard against the concentration of the standards. Calculate the concentration of L-Threose in the samples from this curve.

Caption: Workflow for L-Threose quantification by HPLC-MS/MS.

Conclusion

This compound, in its erythrose and threose forms, represents a class of biologically important but elusive molecules. While their phosphorylated derivatives are well-established intermediates in core metabolic pathways, the free aldehydes exist as transient but highly reactive species. D-Erythrose is tied to central carbon metabolism, whereas L-threose is a key degradation product of Vitamin C with implications for protein glycation. The advanced analytical protocols detailed herein provide the necessary tools for researchers to further investigate the precise concentrations and roles of these aldotetroses in health and disease, offering potential insights for drug development and metabolic research.

References

- 1. Erythrose - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for Erythrose (HMDB0002649) [hmdb.ca]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Showing Compound Erythrose (FDB023039) - FooDB [foodb.ca]

- 6. This compound | C4H8O4 | CID 101561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS 95-44-3: L-Threose | CymitQuimica [cymitquimica.com]

- 10. benchchem.com [benchchem.com]

- 11. Ascorbic acid glycation: the reactions of L-threose in lens tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Telomerase in Brain: The New Kid on the Block and Its Role in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide on 2,3,4-Trihydroxybutanal: Molecular Formula and Weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the fundamental physicochemical properties of 2,3,4-trihydroxybutanal, a vital monosaccharide in various biological and chemical processes. This document outlines the molecular formula and weight of this compound and its common stereoisomers.

Core Molecular Properties

This compound is a tetrose sugar, meaning it is a monosaccharide with four carbon atoms. Its chemical structure includes an aldehyde functional group, classifying it as an aldose. The presence of two chiral centers gives rise to four possible stereoisomers.

The general molecular formula for this compound is C4H8O4.[1][2] Its molecular weight is approximately 120.10 g/mol .[1][3]

Stereoisomers

The four stereoisomers of this compound are D-erythrose, L-erythrose, D-threose, and L-threose. Despite having the same molecular formula and very similar molecular weights, their spatial arrangements differ, leading to distinct optical activities and biological functions.

-

Erythrose : In the Fischer projection, the two hydroxyl groups on the chiral centers are on the same side.

-

Threose : In the Fischer projection, the two hydroxyl groups on the chiral centers are on opposite sides.

The "D" and "L" designations refer to the configuration of the chiral center furthest from the aldehyde group.

Data Presentation: Molecular Formula and Weight

The following table summarizes the key quantitative data for this compound and its stereoisomers.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | This compound | C4H8O4 | 120.10 |

| D-Erythrose | (2R,3R)-2,3,4-trihydroxybutanal | C4H8O4 | 120.104 |

| L-Erythrose | (2S,3S)-2,3,4-trihydroxybutanal | C4H8O4 | 120.10 |

| D-Threose | (2S,3R)-2,3,4-trihydroxybutanal | C4H8O4 | 120.10 |

| L-Threose | (2R,3S)-2,3,4-trihydroxybutanal | C4H8O4 | 120.10 |

Experimental Protocols

The determination of the molecular formula and weight of compounds like this compound is typically achieved through a combination of elemental analysis and mass spectrometry.

-

Elemental Analysis: This technique determines the mass percentages of the constituent elements (carbon, hydrogen, and oxygen). These percentages are then used to derive the empirical formula.

-

Mass Spectrometry: This method measures the mass-to-charge ratio of ionized molecules. High-resolution mass spectrometry can provide a highly accurate molecular weight, which helps in confirming the molecular formula derived from the empirical formula and the rule of nitrogen.

Detailed experimental protocols for the specific determination of these values for this compound are found in foundational organic chemistry literature and are considered standard procedures. The provided search results, primarily from chemical databases, confirm the established values but do not detail the specific primary experiments where these were first determined.

Mandatory Visualization: Stereoisomer Relationship

The following diagram illustrates the relationship between the general compound this compound and its four stereoisomers.

Caption: Stereoisomers of this compound.

References

The Biological Significance of D-Erythrose and D-Threose: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the metabolic roles, therapeutic potential, and chemical properties of two critical tetrose monosaccharides.

This technical guide provides a comprehensive overview of the biological significance of D-erythrose and D-threose, two four-carbon monosaccharides that, despite their structural similarity as C2 epimers, play distinct roles in cellular metabolism and have garnered interest in the field of drug development. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of these carbohydrates, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

D-Erythrose: A Central Hub in Biosynthesis

D-Erythrose, in its phosphorylated form D-erythrose-4-phosphate (E4P), is a pivotal intermediate in central carbon metabolism across a wide range of organisms, from microbes to plants and humans. While it can be used as a carbon source by some microorganisms, its primary importance lies in its role as a precursor for essential biomolecules.

Metabolic Pathways Involving D-Erythrose-4-Phosphate

E4P is a key node connecting several major metabolic pathways:

-

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP): E4P is a crucial intermediate in the non-oxidative branch of the PPP. This pathway is essential for producing NADPH, which is required for reductive biosynthesis and antioxidant defense, and for generating precursors for nucleotide synthesis. The enzymes transketolase and transaldolase catalyze the reversible reactions that produce and consume E4P, thereby linking glycolysis with nucleotide and aromatic amino acid biosynthesis.

-

The Shikimate Pathway: E4P is a direct precursor for the biosynthesis of aromatic amino acids—tryptophan, tyrosine, and phenylalanine—in plants, fungi, and bacteria. The first committed step of this pathway involves the condensation of E4P with phosphoenolpyruvate (B93156) (PEP), catalyzed by DAHP synthase.

-

The Calvin Cycle: In photosynthetic organisms, E4P is an intermediate in the Calvin cycle, the metabolic pathway responsible for carbon fixation.

-

Vitamin B6 Biosynthesis: E4P is also a precursor in the DXP-dependent pathway for the biosynthesis of vitamin B6.

-

Erythritol (B158007) Catabolism: A novel metabolic pathway has been identified in Brucella where the sugar alcohol erythritol is converted to E4P, which then enters the pentose phosphate pathway. This pathway involves a series of isomerization reactions and highlights the metabolic adaptability of certain pathogenic bacteria.

Therapeutic Potential of D-Erythrose

Recent research has indicated that D-erythrose may have therapeutic applications, particularly in oncology.

-

Anticancer Activity: Studies have shown that D-erythrose exhibits significant antitumor effects in preclinical models. It has been demonstrated to inhibit tumor growth and induce apoptosis in colon cancer models and shows cytotoxicity against glioblastoma stem cells. The proposed mechanism involves the inhibition of the neuroleukin (NLK) signaling pathway in glioblastoma stem cells.

Data Presentation: Anticancer Activity of D-Erythrose

| In Vivo Antitumor Efficacy of D-Erythrose in a Colon Carcinoma Mouse Model | |||

| Treatment Group | Mean Tumor Weight (g) ± SE | Tumor Inhibition Rate (%) | Observations |

| Normal Saline (Control) | 2.43 ± 0.44 | - | Significant tumor burden and ascites development. |

| D-Erythrose (500 mg/kg) | 0.75 ± 0.17 | 69.1 | Markedly reduced tumor weight and inhibited ascites formation. Increased tumor cell apoptosis observed. No observed toxic effects. |

| In Vitro Cytotoxicity of D-Erythrose against Glioblastoma Stem Cells (GSCs) | |||

| Compound | Cell Line | IC50 | Key Findings |

| D-Erythrose | Glioblastoma Stem Cells (GSCs) | nM range | Induced a significant decrease in Epithelial-to-Mesenchymal Transition (EMT) markers, Matrix Metalloproteinases (MMPs), and invasiveness. Reverted temozolomide (B1682018) (TMZ) resistance at sub-IC50 concentrations. |

D-Threose: A Chiral Building Block with Emerging Biological Roles

D-Threose, the C2 epimer of D-erythrose, is less central to core metabolism but possesses unique properties that make it a subject of interest in various fields.

Biological and Chemical Properties of D-Threose

-

Metabolic Involvement: While not a major component of primary metabolic pathways like its epimer, D-threose is involved in certain metabolic processes. It can serve as a substrate for aldose reductase, which reduces it to D-threitol.

-

Antioxidant Potential: Some derivatives of D-threose have been reported to exhibit antioxidant properties.

-

Advanced Glycation End Products (AGEs): The stereoisomer L-threose is a potent glycating agent, reacting with proteins to form AGEs, which are implicated in aging and diabetic complications. The reactivity of D-threose in this context is an area of ongoing investigation.

-

Therapeutic Potential: Preliminary studies suggest that D-threose may have neuroprotective effects in models of Alzheimer's and Parkinson's diseases and may exhibit anticancer properties by interfering with specific cancer cell signaling pathways. However, this research is still in its early stages.

-

Chiral Building Block: The defined stereochemistry of D-threose makes it a valuable chiral building block in organic synthesis, particularly for the creation of nucleoside analogs with potential antiviral and anticancer activities.

Data Presentation: Comparative Chemical Reactivity

A key difference between D-erythrose and D-threose lies in their chemical stability and propensity for isomerization.

| Quantitative Comparison of Chemical Reactivity of D-Erythrose and D-Threose | |||

| Parameter | D-Erythrose | D-Threose | Condition |

| Half-life (t½) | ~2 hours | >12 hours | pH 8.5, 40°C |

| Relative Rate of Carbonyl Migration | 1 | <0.1 | pH 8.5, 40°C |

| Relative Rate of Epimerization | 1 | <0.1 | pH 8.5, 40°C |

These data indicate that D-erythrose is significantly less stable and more readily undergoes isomerization compared to D-threose under identical conditions.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. The following are protocols for key experiments related to the study of D-erythrose and D-threose.

Quantification of D-Erythrose-4-Phosphate by LC-MS/MS

Objective: To quantify the intracellular concentration of D-erythrose-4-phosphate in plant tissue.

1. Sample Extraction: a. Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Add 1 mL of a pre-chilled extraction buffer (e.g., 80% methanol, 20% water). d. Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Collect the supernatant and filter through a 0.22 µm syringe filter.

2. LC-MS/MS Analysis: a. Chromatography: Use a hydrophilic

The Stereochemical Landscape of 2,3,4-Trihydroxybutanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chirality and stereoisomerism of 2,3,4-trihydroxybutanal, an aldotetrose sugar fundamental to carbohydrate chemistry and various metabolic pathways. A thorough understanding of its stereoisomers—erythrose and threose—is critical for applications in synthetic chemistry, drug design, and metabolic research. This document outlines the structural relationships, physicochemical properties, and experimental protocols for the characterization of these chiral molecules.

Introduction to the Chirality of this compound

This compound is a four-carbon monosaccharide containing an aldehyde functional group, classifying it as an aldotetrose. The molecule possesses two chiral centers at carbons 2 and 3, which gives rise to a total of 2² = 4 possible stereoisomers. These stereoisomers are divided into two pairs of enantiomers: D/L-erythrose and D/L-threose.

The nomenclature "erythro" and "threo" is used to describe the relative configuration of adjacent chiral centers. In the Fischer projection of an "erythro" isomer, identical or similar substituents are on the same side of the carbon backbone.[1] Conversely, in a "threo" isomer, these substituents are on opposite sides.[1] The D/L designation is determined by the orientation of the hydroxyl group on the chiral carbon furthest from the aldehyde group (C3); if the hydroxyl group is on the right in the Fischer projection, it is a D-sugar, and if it is on the left, it is an L-sugar.

The four stereoisomers of this compound are:

-

D-Erythrose and L-Erythrose : These are enantiomers, meaning they are non-superimposable mirror images of each other.

-

D-Threose and L-Threose : These are also a pair of enantiomers.

-

D-Erythrose and D-Threose are diastereomers, specifically C2 epimers, as they differ in configuration at only one of their two chiral centers.[2] Similarly, L-erythrose and L-threose are diastereomers.

Quantitative Data Presentation

The distinct spatial arrangements of the hydroxyl groups in the stereoisomers of this compound lead to differences in their physical and chemical properties. A summary of key quantitative data is presented below for comparative analysis.

| Property | D-Erythrose | L-Erythrose | D-Threose | L-Threose |

| CAS Number | 583-50-6 | 533-49-3 | 95-43-2 | 95-44-3 |

| Molecular Formula | C₄H₈O₄ | C₄H₈O₄ | C₄H₈O₄ | C₄H₈O₄ |

| Molecular Weight ( g/mol ) | 120.10 | 120.10 | 120.10 | 120.10 |

| Appearance | Clear, colorless to light yellow viscous liquid/syrup | Light yellow syrup | Colorless to light orange/yellow clear liquid/syrup | Clear, colorless to faint yellow liquid/syrup |

| Melting Point (°C) | N/A (typically a syrup) | 164 | 130 | 162-163 (decomposes) |

| Specific Rotation ([α]D) | Exhibits mutarotation: +1° → -14.5° (in water) | Exhibits mutarotation: +11.5° → +30.5° (in water)[3] | -12.3° (final, c=4 in water)[4] | +13.2° (final, c=4.5 in water)[5] |

| Solubility | Fully miscible in water | Soluble in water | Very soluble in water, slightly in alcohol | Soluble in water |

Note on Specific Rotation of Erythrose: Erythrose enantiomers exhibit mutarotation in solution, where the optical rotation changes over time as an equilibrium is established between the open-chain and cyclic furanose forms.[6] The final equilibrium value can be influenced by concentration, temperature, and pH. The values presented represent reported ranges.

Experimental Protocols for Chirality Determination

The absolute and relative configurations of this compound stereoisomers are determined through various experimental techniques. Detailed methodologies for two primary methods are provided below.

Polarimetry

Principle: Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal magnitudes but in opposite directions.[6] This technique allows for the differentiation of enantiomeric pairs and the determination of enantiomeric excess.

Detailed Protocol:

-

Instrumentation and Materials:

-

Calibrated polarimeter with a sodium D-line lamp (589 nm).

-

Polarimeter sample tube (typically 1 dm path length).

-

Analytical balance.

-

Volumetric flasks.

-

High-purity solvent (e.g., deionized water).

-

Sample of the this compound stereoisomer.

-

-

Sample Preparation:

-

Accurately weigh a precise amount of the sugar sample (e.g., 100 mg).

-

Dissolve the sample in a known volume of the solvent (e.g., 10 mL) in a volumetric flask to achieve a precise concentration (c, in g/mL).

-

Ensure the sample is fully dissolved and the solution is homogeneous and free of air bubbles.

-

For compounds exhibiting mutarotation, allow the solution to stand for a sufficient period (e.g., several hours or overnight) to reach equilibrium before measurement.

-

-

Measurement Procedure:

-

Calibrate the polarimeter by taking a reading with the sample tube filled only with the pure solvent. This "zero" reading is subtracted from the sample reading.

-

Rinse the sample tube with the prepared sample solution before filling it, ensuring no air bubbles are trapped in the light path.

-

Place the filled sample tube in the polarimeter.

-

Record the observed angle of rotation (α) at a constant, specified temperature (e.g., 20°C or 25°C).

-

-

Calculation of Specific Rotation:

-

The specific rotation ([α]) is calculated using the Biot's law formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

-

Data Interpretation:

-

A positive (+) sign for the specific rotation indicates a dextrorotatory compound, while a negative (-) sign indicates a levorotatory compound.

-

The magnitude and sign of the calculated specific rotation are compared to literature values to identify the specific stereoisomer.

-

Single-Crystal X-ray Crystallography

Principle: X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including the absolute configuration of all chiral centers.[7] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise spatial arrangement of atoms.

Generalized Protocol for Absolute Configuration Determination:

-

Crystal Growth (Rate-Limiting Step):

-

Obtain a highly purified sample of the this compound stereoisomer.

-

Grow single crystals of sufficient size and quality (typically 0.1-0.3 mm in all dimensions). This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture. For sugars, aqueous solutions or alcohol-water mixtures are common.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Expose the crystal to a monochromatic X-ray beam (e.g., from a Cu Kα or Mo Kα source).

-

Rotate the crystal and collect the diffraction data (intensities and positions of diffracted spots) over a wide range of angles using a detector such as a CCD or pixel array detector.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to determine the unit cell dimensions and space group.

-

Solve the "phase problem" to obtain an initial electron density map. For small molecules, direct methods are typically successful.[7]

-

Build an atomic model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data.

-

-

Determination of Absolute Configuration:

-

The absolute configuration is typically determined by analyzing anomalous dispersion effects (the Friedel pairs).[8] This requires the presence of an atom that scatters X-rays with a significant anomalous component at the wavelength used. While carbon and oxygen have weak anomalous scattering, it is often sufficient with modern diffractometers and high-quality data.

-

The Flack parameter is calculated during the refinement process. A value close to 0 for a given configuration indicates the correct absolute structure has been determined, while a value close to 1 suggests the inverted structure is correct.

-

Mandatory Visualizations

Stereoisomeric Relationships

The logical relationships between the four stereoisomers of this compound can be visualized as a network of enantiomeric and diastereomeric pairs.

Caption: Stereochemical relationships of this compound isomers.

Role in the Pentose Phosphate Pathway

D-Erythrose, in its phosphorylated form (Erythrose-4-phosphate), is a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP). This pathway is crucial for generating NADPH and precursors for nucleotide and aromatic amino acid biosynthesis.

Caption: Role of Erythrose-4-Phosphate in the Pentose Phosphate Pathway.

Conclusion

The stereochemistry of this compound is a foundational concept in organic chemistry with significant implications for biology and drug development. The four distinct stereoisomers—D/L-erythrose and D/L-threose—exhibit unique physical properties and biological roles. Accurate characterization and differentiation of these isomers, through techniques such as polarimetry and X-ray crystallography, are essential for their effective use in research and development. The involvement of erythrose-4-phosphate in central metabolic pathways further underscores the importance of understanding the chirality of this fundamental tetrose sugar.

References

- 1. CAS 95-44-3: L-Threose | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. L-Erythrose [drugfuture.com]

- 4. D-Threose [drugfuture.com]

- 5. chemsynlab.com [chemsynlab.com]

- 6. benchchem.com [benchchem.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

The Role of 2,3,4-Trihydroxybutanal as a Precursor to Pentose Sugars: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2,3,4-trihydroxybutanal, an aldotetrose, as a crucial precursor in the synthesis of pentose (B10789219) sugars. The primary focus is on the Kiliani-Fischer synthesis, a well-established method for carbon chain elongation in aldoses. This document details the chemical pathways, presents quantitative data from key experiments, and provides comprehensive experimental protocols. Furthermore, it examines the biological significance of this compound and its pentose derivatives, particularly their roles in metabolic pathways. Visualizations of the synthetic and metabolic pathways are provided to facilitate a deeper understanding of the underlying chemical and biological processes.

Introduction

Pentose sugars, five-carbon monosaccharides, are fundamental to numerous biological processes. They form the backbone of nucleic acids (ribose and deoxyribose) and are key components of various coenzymes and signaling molecules. The synthesis of these vital biomolecules often relies on the availability of smaller precursor molecules. This compound, a four-carbon aldose (aldotetrose), serves as a direct and valuable precursor for the synthesis of pentose sugars.

This guide will focus on the chemical conversion of the two stereoisomers of this compound, D-erythrose and D-threose, into their corresponding pentose epimers. The primary synthetic route discussed is the Kiliani-Fischer synthesis, a cornerstone of carbohydrate chemistry. Both the classical and modern iterations of this synthesis will be examined, providing researchers with a comprehensive understanding of the available methodologies. Additionally, the role of this compound and its phosphorylated derivatives in biological systems, specifically the Pentose Phosphate (B84403) Pathway, will be elucidated.

Chemical Synthesis of Pentose Sugars from this compound

The elongation of the carbon chain of this compound to form pentose sugars is most effectively achieved through the Kiliani-Fischer synthesis.[1] This process involves the addition of a cyanide ion to the aldehyde group of the aldotetrose, forming a cyanohydrin intermediate. Subsequent hydrolysis and reduction yield a mixture of two epimeric pentoses.[1]

The two common stereoisomers of this compound, D-erythrose and D-threose, yield different pairs of pentoses:

-